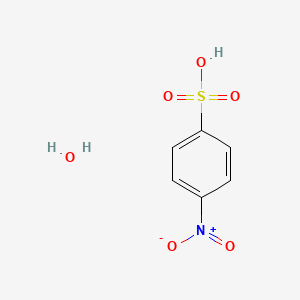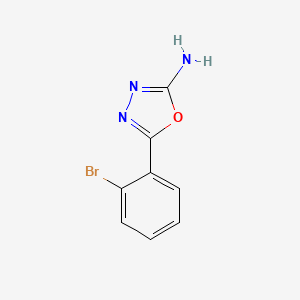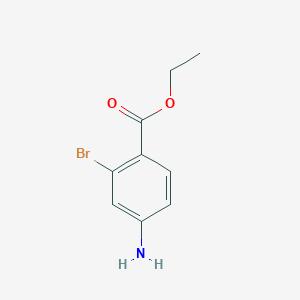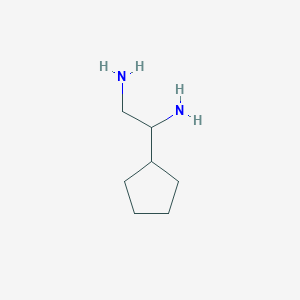
1-Cyclopentylethane-1,2-diamine
説明
1-Cyclopentylethane-1,2-diamine is a chemical compound with the CAS Number: 1089358-93-9 . It has a molecular weight of 128.22 .
Molecular Structure Analysis
The molecular formula of this compound is C7H16N2 . The InChI Code is 1S/C7H16N2/c8-5-7(9)6-3-1-2-4-6/h6-7H,1-5,8-9H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 128.22 . Unfortunately, other specific properties like melting point, boiling point, and density were not found in the retrieved data.科学的研究の応用
Novel Synthetic Approaches and Applications
1-Cyclopentylethane-1,2-diamine, a historically underestimated diamine, has seen renewed interest due to novel and efficient synthetic approaches. These advancements have broadened its application as a scaffold for chiral ligands, receptors, and biologically active compounds (González‐Sabín, Rebolledo, & Gotor, 2009).
Catalysis and Synthesis
The diamine motif, including variants like this compound, is critical in natural products and pharmaceuticals. Its role in asymmetric synthesis and catalysis highlights its importance in developing new drug molecules and natural product synthesis (Cardona & Goti, 2009).
Cross-Coupling Reactions
In the realm of metal-catalyzed cross-couplings, 1,2-diamine serves as an effective ligand, especially in Suzuki reactions involving unactivated secondary alkyl halides. This underscores its utility in creating complex molecular structures at ambient temperatures (Saito & Fu, 2007).
Organocatalysis
In organocatalysis, 1,2-diamine derivatives have shown efficacy in asymmetric Diels–Alder reactions. This demonstrates their utility in synthesizing complex molecules with high selectivity and enantioselectivity (Kim et al., 2005).
Sensory Applications
The diamine structure has been incorporated into iridium(III) complexes for sensing applications. For instance, its ability to detect H+ and OH- ions with high sensitivity and selectivity has been explored, demonstrating its potential in analytical chemistry (Alam et al., 2015).
Asymmetric Epoxidation
Enantiopure forms of this compound have been synthesized and used in asymmetric epoxidation of alkenes. This application is significant in producing optically active epoxides, which are valuable in various chemical syntheses (Daly & Gilheany, 2003).
Biological and Pharmaceutical Relevance
The 1,2-diamine functionality, including derivatives like this compound, is a common feature in many compounds with diverse biological activities. It's found in various drug categories, emphasizing its significance in medicinal chemistry (Michalson & Szmuszkovicz, 1989).
Electrocatalytic Diamination
Electrocatalytic 1,2-diamination methods, leveraging 1,2-diamine's structure, enable efficient synthesis of diamines with high diastereoselectivity. This technique is critical for developing new compounds in organic synthesis and pharmaceuticals (Cai, Shu, & Xu, 2019).
Safety and Hazards
特性
IUPAC Name |
1-cyclopentylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c8-5-7(9)6-3-1-2-4-6/h6-7H,1-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMAWRIDJLIMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


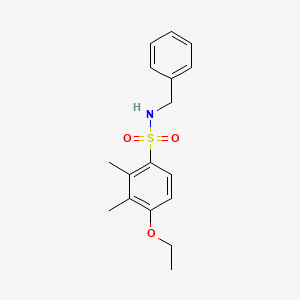
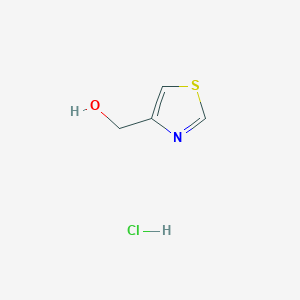

![Ethyl 4-cyano-5-{[(dimethylamino)methylidene]amino}-3-methylthiophene-2-carboxylate](/img/structure/B3211412.png)

![2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine](/img/structure/B3211421.png)
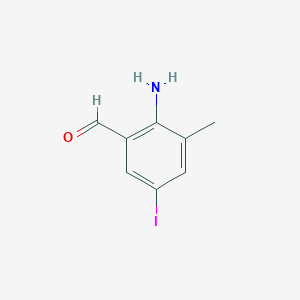
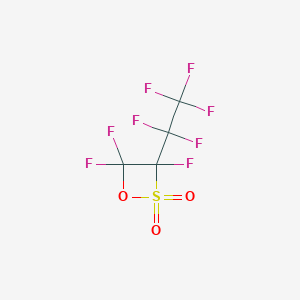
![1-Piperidinecarboxylic acid, 2-methyl-5-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2R,5R)-](/img/structure/B3211439.png)
![tert-Butyl 4-methyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B3211450.png)
